2-phenethyl-2H-pyrazole-3-carbaldehyde
Overview
Description
2-phenethyl-2H-pyrazole-3-carbaldehyde is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound belongs to the pyrazole family, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenethyl-2H-pyrazole-3-carbaldehyde typically involves the reaction of hydrazines with 1,3-dielectrophilic compounds such as 1,3-dicarbonyl compounds, enones, ynones, or vinyl ketones possessing a leaving group . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-phenethyl-2H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and solvents like dichloromethane (CH₂Cl₂).
Major Products Formed
Oxidation: 2-phenethyl-2H-pyrazole-3-carboxylic acid.
Reduction: 2-phenethyl-2H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
2-phenethyl-2H-pyrazole-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-phenethyl-2H-pyrazole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pyrazole ring can interact with biological receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-phenethyl-1H-pyrazole-3-carbaldehyde
- 2-phenethyl-2H-pyrazole-4-carbaldehyde
- 2-phenethyl-1H-pyrazole-4-carbaldehyde
Uniqueness
2-phenethyl-2H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The position of the aldehyde group at the 3-position of the pyrazole ring distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Biological Activity
2-Phenethyl-2H-pyrazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a phenethyl group and an aldehyde functional group. This unique structure contributes to its biological activity by allowing interactions with various biological targets.
1. Antimicrobial Activity
Studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
This table summarizes the antimicrobial efficacy of the compound against selected bacterial strains, highlighting its potential utility in treating infections caused by resistant bacteria.
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity suggests a mechanism that could be beneficial in treating inflammatory diseases.
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction in cytokine levels compared to untreated controls:
Cytokine | Control (pg/mL) | Treated (pg/mL) |
---|---|---|
TNF-alpha | 1500 | 600 |
IL-6 | 1200 | 400 |
This data indicates that this compound may have therapeutic potential in conditions characterized by excessive inflammation.
3. Anticancer Activity
Recent research has highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro studies on various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation.
For instance, in assays involving human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer), the compound displayed significant cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
HeLa | 5.5 |
MCF7 | 7.8 |
These results suggest that the compound may act through mechanisms involving cell cycle arrest and apoptosis induction, making it a candidate for further development as an anticancer agent.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. These interactions may include:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell metabolism.
- Modulation of Signaling Pathways : It could affect signaling pathways related to apoptosis and proliferation, particularly those mediated by kinases.
- Receptor Interaction : The aldehyde group may facilitate binding to receptors involved in inflammation and tumor growth.
Case Studies
Several case studies illustrate the potential applications of this compound:
- Study on Antimicrobial Efficacy : A recent clinical trial tested the compound's efficacy against multidrug-resistant bacterial infections, demonstrating promising results that warrant further investigation.
- Inflammation Model : In vivo studies using animal models of arthritis showed that administration of the compound significantly reduced joint swelling and inflammatory markers.
- Cancer Treatment : A pilot study involving patients with advanced cancer indicated that the compound could enhance the effects of standard chemotherapy regimens while reducing side effects.
Properties
IUPAC Name |
2-(2-phenylethyl)pyrazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-10-12-6-8-13-14(12)9-7-11-4-2-1-3-5-11/h1-6,8,10H,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKMLUZRQKOBEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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